molecular formula C7H6BrNO2 B167868 4-Bromo-N-hydroxybenzamide CAS No. 1836-27-7

4-Bromo-N-hydroxybenzamide

Cat. No. B167868
CAS RN: 1836-27-7
M. Wt: 216.03 g/mol
InChI Key: VESPFSJNQMGUCQ-UHFFFAOYSA-N
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Description

4-Bromo-N-hydroxybenzamide is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.032 . The compound is achiral, meaning it does not have a non-superimposable mirror image .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-hydroxybenzamide consists of a benzene ring with a bromine atom and an N-hydroxybenzamide group attached . The InChIKey, a unique identifier for the compound, is VESPFSJNQMGUCQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-N-hydroxybenzamide are not available, the compound may participate in reactions typical of benzamides and bromoaromatics. For instance, it might undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Environmental Applications

4-Bromo-N-hydroxybenzamide has been studied in the context of environmental science, particularly regarding the metabolism and degradation of related compounds. For example, a study on the metabolism of bromoxynil (a compound related to 4-Bromo-N-hydroxybenzamide) by Klebsiella pneumoniae subsp. ozaenae demonstrated the bacterium's ability to convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing ammonia as a nitrogen source. This indicates potential environmental applications in bioremediation and understanding the breakdown of related herbicides in the environment (McBride et al., 1986).

Chemical Synthesis and Analysis

Studies on compounds similar to 4-Bromo-N-hydroxybenzamide have explored their structural and chemical properties. For instance, research on 4-hydroxybenzamide revealed insights into its monomeric and dimeric structures through DFT calculations, spectroscopic analyses, and molecular docking programs. This kind of research provides foundational knowledge for the synthesis and application of related compounds in various chemical contexts (Ramesh et al., 2020).

Medicinal Chemistry

In medicinal chemistry, the structural analogs of 4-Bromo-N-hydroxybenzamide are being explored for their therapeutic potentials. For instance, a study on the antidiabetic potential of a related compound through PPARα/γ dual activation in mice models highlights the relevance of these compounds in developing new treatments for metabolic disorders (Jung et al., 2017).

Materials Science

In the field of materials science, related compounds are being investigated for their utility in creating new materials. A study on the synthesis of stilbene dyes using compounds similar to 4-Bromo-N-hydroxybenzamide demonstrates the potential for developing new dyes with specific properties (Grad et al., 2013).

Safety And Hazards

While specific safety data for 4-Bromo-N-hydroxybenzamide is not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

4-bromo-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESPFSJNQMGUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345349
Record name 4-Bromo-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-hydroxybenzamide

CAS RN

1836-27-7
Record name 4-Bromo-N-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMO-N-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7L3GA49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Shang, S Wei, J Yan, J Wang - Polyhedron, 2013 - Elsevier
… n HexSnL 2 ] can be prepared by reacting butyl-hexyltin(IV) oxide [ n Bu n HexSnO] with 4-fluoro-N-hydroxybenzamide (4-chloro-N-hydroxybenzamide, 4-bromo-N-hydroxybenzamide …
Number of citations: 2 www.sciencedirect.com
F Yang, L Ackermann - The Journal of Organic Chemistry, 2014 - ACS Publications
… The representative procedure was followed using 4-bromo-N-hydroxybenzamide (1f) (108 mg, 0.50 mmol). Purification by column chromatography (n-pentane/EtOAc 2/1) yielded 3fa (…
Number of citations: 83 pubs.acs.org
M Jia, H Zhang, Y Lin, D Chen, Y Chen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The Lossen rearrangement is a classic process for transforming activated hydroxamic acids into isocyanate under basic or thermal conditions. In the current report we disclosed a …
Number of citations: 21 pubs.rsc.org
J Choi, JG Park, YP Pang - Tetrahedron letters, 2008 - Elsevier
Several resins have reportedly been used to synthesize hydroxamic acids except for the hydroxythiophenol (Marshall) resin. Herein, we report the use of the Marshall resin to synthesize …
Number of citations: 15 www.sciencedirect.com

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